![molecular formula C20H20N2O6S B2500099 Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899723-52-5](/img/structure/B2500099.png)
Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound of interest, Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a derivative of the tetrahydropyrimidine class. These compounds are known for their diverse pharmacological activities and are often synthesized via the Biginelli reaction, a multicomponent chemical reaction that typically involves a β-dicarbonyl compound, an aldehyde, and urea or thiourea .
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives is commonly achieved through the Biginelli reaction, which can be catalyzed by various reagents and under different conditions, such as microwave irradiation or solvent-free conditions . For instance, the synthesis of Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was promoted by microwave irradiation in the presence of iodine, which suggests that similar conditions could be applied to synthesize the compound of interest . Additionally, the use of catalysts like SiCl4 has been reported to yield good results for related compounds .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives is characterized by a six-membered ring with various substituents that influence the compound's properties and reactivity. For example, the dihedral angles between the planes of substituent groups and the tetrahydropyrimidine ring can affect the overall molecular conformation, as observed in Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate . Crystallographic studies of similar compounds have revealed details about their asymmetric units and hydrogen-bonding interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets .
Chemical Reactions Analysis
Tetrahydropyrimidine derivatives can undergo various chemical reactions, including ring expansion and nucleophilic substitution, depending on the reaction conditions and the nature of the reactants . The basicity and nucleophilicity of the reaction media play a significant role in determining the reaction pathway . These reactions can lead to the formation of different products, which can be confirmed by various analytical techniques.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives, such as their thermodynamic properties, have been studied using techniques like bomb calorimetry, differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . These studies provide insights into the enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are important for understanding the stability and reactivity of the compounds . The solubility of these compounds in various solvents and the corresponding enthalpy and entropy of dissolution have also been investigated, revealing the influence of solvent on the solubility and mixing properties .
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of derivatives related to Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves reactions that yield novel compounds with potential antimicrobial properties. One study demonstrated the preparation of a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, highlighting excellent yields, short reaction times, and no side reactions, with significant to moderate antibacterial and promising antifungal activities (Shastri & Post, 2019).
- Another approach discussed is the synthesis of Biginelli compounds, where α-tosyl-substituted phenyl carbamates react with the enolates of β-oxoesters followed by ammonia treatment and dehydration, showcasing a novel method for creating such derivatives (Shutalev & Kurochkin, 2005).
Interaction with Biological Molecules
- Comparative studies on the binding interaction of ethyl-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with bovine serum albumin (BSA) reveal insights into the drug-protein interaction, showing that binding affinities increase with temperature and concentration. This interaction leads to changes in the secondary structure of BSA, suggesting implications for drug delivery and efficacy (Pisudde et al., 2018).
Antimicrobial and Antidiabetic Activities
- Research on substituted dihydropyrimidine analogues, including those similar to the discussed compound, has shown significant anti-hyperglycemic activity in a Streptozotocin-induced diabetic rat model. This suggests potential therapeutic applications of these compounds in managing diabetes, highlighting the importance of structural variations for pharmacological activities (Bairagi et al., 2020).
Environmental and Green Chemistry Applications
- The use of ionic liquids for promoting the synthesis of novel derivatives indicates a move towards environmentally friendly chemical processes. This method not only facilitates rapid and convenient synthesis but also contributes to the development of compounds with antimicrobial properties, demonstrating the broader applicability of these derivatives in green chemistry (Tiwari et al., 2018).
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a potential material for industrial applications, research could focus on its stability, reactivity, and other relevant properties .
properties
IUPAC Name |
methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPAYQHMWXSARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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